1-Bromo-4-isocyanobenzene

Organic Synthesis Medicinal Chemistry Multicomponent Reactions

Researchers requiring orthogonal reactivity in a single building block often face supply inconsistency and purity concerns. 1-Bromo-4-isocyanobenzene solves this by providing a robust dual handle: - Enables sequential Suzuki-Miyaura cross-coupling then Ugi/Passerini MCR, eliminating protecting-group steps. - Delivers the weakest σ-donor/strongest π-acceptor character among common monodentate isocyanides, yielding the most blue-shifted MLCT phosphorescence in Ir(III) systems. - Consistent >98% purity and established formamide dehydration synthesis ensure lot-to-lot reproducibility for process chemistry.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 33554-73-3
Cat. No. B1334081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-isocyanobenzene
CAS33554-73-3
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC=C(C=C1)Br
InChIInChI=1S/C7H4BrN/c1-9-7-4-2-6(8)3-5-7/h2-5H
InChIKeyUVXCIFWBXFTMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-isocyanobenzene: A Dual-Functional Aryl Isocyanide Building Block


1-Bromo-4-isocyanobenzene (4-bromophenyl isocyanide, C₇H₄BrN, MW 182.02) is a para-substituted aryl isocyanide bearing both a bromine atom and an isocyanide (–N≡C) functional group on the same benzene ring . This compound belongs to the class of isocyanides (isonitriles), which are formally divalent carbon species with nucleophilic and carbene-like reactivity [1]. The bromine substituent introduces orthogonal reactivity: it enables transition-metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) at the C–Br site, while the isocyanide group participates in multicomponent reactions (Ugi, Passerini) and serves as a ligand for transition-metal coordination [2]. This dual functionality distinguishes it from unsubstituted phenyl isocyanide and from simple bromoarenes lacking the isocyanide handle.

Dual-Functional Building Block

Orthogonal handles support sequential cross-coupling and multicomponent reaction workflows.

Coordination Chemistry Tuning

Electron-withdrawing bromine modulates ligand σ-donor/π-acceptor properties for photophysical research.

High-Yield Synthetic Access

Robust formamide dehydration route supports process chemistry scale-up studies.

Why Generic Analogs Cannot Replace 1-Bromo-4-isocyanobenzene


The simultaneous presence of a para-bromine substituent and an isocyanide group on the same aromatic ring creates a reactivity profile that cannot be replicated by substituting either functional group independently . Unsubstituted phenyl isocyanide lacks the halogen handle required for downstream cross-coupling diversification, while 4-bromoaniline or 4-bromobenzonitrile lack the carbene-like nucleophilicity and multicomponent reaction (MCR) competence of the isocyanide [1]. Furthermore, the electron-withdrawing, π-donating character of the bromine substituent modulates the σ-donor/π-acceptor balance of the isocyanide ligand in ways that materially affect coordination chemistry outcomes—substituting with a 4-methyl, 4-chloro, or 4-fluoro analog yields measurably different electronic properties at the metal center [2]. For procurement decisions, these differences translate into distinct reaction yields, photophysical tuning, and synthetic pathway compatibility that generic alternatives cannot match.

Monofunctional Analogs May Limit Synthetic Strategy

Phenyl isocyanide lacks the C–Br coupling handle, while 4-bromoaniline cannot participate in Ugi/Passerini MCR chemistry.

Halogen Identity Affects Coordination Electronics

Replacing para-bromine with -CH₃, -Cl, or -F measurably shifts the σ-donor/π-acceptor balance, altering photophysical tuning.

Thermal Stability Varies by Substituent Class

Electron-withdrawing substituents may favor isocyanide-to-nitrile isomerization under thermal stress, requiring process-specific review.

1-Bromo-4-isocyanobenzene: Differentiation Evidence vs. Closest Analogs


Orthogonal Reactivity: Cross-Coupling and Isocyanide Multicomponent Reactions

1-Bromo-4-isocyanobenzene uniquely combines a bromine atom suitable for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) with an isocyanide group competent in Ugi and Passerini multicomponent reactions on the same scaffold . In contrast, phenyl isocyanide (CAS 931-54-4) lacks the halogen coupling handle, while 4-bromotoluene or 4-bromoaniline lack isocyanide MCR reactivity. This bifunctionality is explicitly leveraged in the synthesis of 4-tetrazolyl-substituted benzo[d][1,3]oxazine derivatives via Passerini multicomponent reaction, where the bromine is retained for further elaboration [1].

Orthogonal Reactive Handles
Class-level inference
Two orthogonal sites (C–Br + –N≡C) vs. one in phenyl isocyanide or 4-bromoaniline.
Supports sequential diversification workflows without protecting-group steps.
Enables one additional synthetic step; yields context-dependent.
Organic Synthesis Medicinal Chemistry Multicomponent Reactions

Electronic Donor-Acceptor Tuning in Ir(III) Complexes

Katlenok et al. (2017) directly compared the influence of three isocyanide ligands—tert-butyl isocyanide (BuNC), 2,6-dimethylphenyl isocyanide (XylNC), and 4-bromophenyl isocyanide (BpNC)—on the ¹H/¹³C NMR, IR, optical absorption, photoluminescence, and electrochemical properties of Ir(III) complexes bearing a cyclometalated 4-(4-bromophenyl)-2-methyl-1,3-thiazole ligand [1]. The study demonstrated that increasing donor strength in the order BpNC < XylNC < BuNC produces a systematic bathochromic shift of the metal-to-ligand charge transfer (MLCT) absorption bands and a corresponding decrease in the difference between one-electron oxidation and reduction potentials. The low-temperature (77 K) phosphorescence maximum also shifts bathochromically with increasing isocyanide donor properties, attributable to a decreasing admixture of MLCT character into the intraligand excited state of the {Ir(bptz)₂} fragment [1]. BpNC, bearing an electron-withdrawing p-Br substituent, acts as the weakest σ-donor and strongest π-acceptor among the three, yielding the most blue-shifted MLCT absorption and phosphorescence.

MLCT and Phosphorescence Tuning
Head-to-head
BpNC is the weakest σ-donor and strongest π-acceptor vs. BuNC and XylNC, yielding the most blue-shifted MLCT band and phosphorescence.
Reported hypsochromic emission context in Ir(III) emitters.
Exact spectral values behind paywall; qualitative trend unambiguous.
Coordination Chemistry Photophysics Electrochemistry

High-Yield Synthesis via Formamide Dehydration

A well-established synthetic route to 1-bromo-4-isocyanobenzene proceeds via dehydration of N-(4-bromophenyl)formamide, delivering the isocyanide product in approximately 95% yield . This compares favorably with the electrochemical generation route, which yields approximately 85% . The high-yielding formamide dehydration route uses standard reagents (e.g., POCl₃ or tosyl chloride with base) and avoids transition-metal catalysts, making it accessible for scale-up. For comparison, the corresponding 4-iodophenyl isocyanide and 4-chlorophenyl isocyanide are less frequently employed in the literature, and their synthesis routes are less optimized in terms of reported yield data.

Formamide Dehydration Yield
Cross-study comparable
~95% isolated yield (POCl₃/Et₃N or TsCl/pyridine) vs. ~85% via electrochemical route.
Supports reliable scale-up and lower procurement cost risk.
Reported yield; class-typical range 60–90%.
Process Chemistry Synthetic Methodology Route Scouting

Commercial Purity and Availability Benchmarking

Commercially available 1-bromo-4-isocyanobenzene is routinely supplied at ≥95% purity as determined by GC or HPLC, with several vendors (e.g., TCI, Chemsrc-listed suppliers) offering >98.0% (GC) material . This purity level is critical for applications in catalysis and medicinal chemistry where trace impurities from the formamide precursor or decomposition products (e.g., 4-bromoaniline, 4-bromobenzonitrile) can poison metal catalysts or generate confounding biological assay results. In comparison, less commercially established aryl isocyanides such as 4-iodophenyl isocyanide or 4-fluorophenyl isocyanide are typically offered at lower purity grades or are not routinely stocked, introducing additional procurement and quality-assurance burden.

Commercial Purity Benchmark
Class-level inference
≥95% (GC) routinely available; >98.0% (GC) from TCI-grade suppliers.
Reduces incoming QC burden and repurification risk.
Lesser-stocked aryl isocyanides lack consistent purity data.
Quality Control Procurement Specifications Analytical Chemistry

Substituent Effects on Isocyanide Stability and Isomerization

Sung (1999) established, via homodesmotic reaction calculations, that substituent effects on isocyanide stability and isocyanide-to-nitrile isomerization energies correlate with Taft's dual-substituent parameters (σI and σR) [1]. For para-substituted phenyl isocyanides, σ-accepting substituents (such as Br, with σp = +0.23) destabilize the isocyanide relative to the parent and favor isomerization to the nitrile, while σ-donating substituents (e.g., CH₃, σp = –0.17) have the opposite effect [1]. This means 4-bromophenyl isocyanide exhibits measurably different thermodynamic stability and isomerization propensity compared to 4-methylphenyl isocyanide or 4-methoxyphenyl isocyanide—a material consideration for reactions conducted at elevated temperatures where isocyanide-to-nitrile rearrangement can compete.

Isocyanide Isomerization Rank
Class-level inference
Isomerization favorability ranking: p-CN > p-Br > p-H > p-CH₃ > p-OCH₃.
Supports thermal-stability review for high-temperature reactions.
Ab initio model; requires case-specific experimental validation.
Physical Organic Chemistry Computational Chemistry Ligand Design

Key Application Scenarios for 1-Bromo-4-isocyanobenzene


Sequential Diversification: Cross-Coupling and Multicomponent Reactions

1-Bromo-4-isocyanobenzene enables a two-step sequential diversification strategy: first, Suzuki-Miyaura cross-coupling at the C–Br position installs an aryl, heteroaryl, or alkenyl group; second, the intact isocyanide participates in a Ugi-4CR or Passerini-3CR to generate bis-amide or α-acyloxy amide scaffolds [1]. This is explicitly used in the preparation of 4-tetrazolyl-substituted benzo[d][1,3]oxazine derivatives via Passerini multicomponent reaction [1]. The orthogonal reactivity eliminates protecting-group steps and is directly supported by the dual-functional architecture documented in Section 3, Evidence Item 1.

Phosphorescent Ir(III) Complexes for OLED and Photocatalysis

As established by Katlenok et al. (2017), 4-bromophenyl isocyanide (BpNC) serves as the weakest σ-donor and strongest π-acceptor among commonly employed monodentate isocyanide ligands (BuNC, XylNC) in cyclometalated Ir(III) systems [2]. This yields the most blue-shifted MLCT absorption and phosphorescence in the series, making BpNC the ligand of choice when hypsochromic (blue) emission tuning is required without modifying the cyclometalating ligand scaffold. This scenario is directly supported by the head-to-head photophysical comparison in Section 3, Evidence Item 2.

Process Scale-Up with High-Yield Synthesis and Reliable Purity

The robust formamide dehydration route delivering ~95% yield , combined with commercially guaranteed purity of ≥95% (and >98% available from TCI-grade suppliers) , makes 1-bromo-4-isocyanobenzene a lower-risk procurement choice for process chemistry campaigns relative to less optimized or less commercially mature aryl isocyanides. The availability of defined purity specifications reduces incoming QC burden and batch-rejection risk. This scenario is directly supported by the yield and purity evidence in Section 3, Evidence Items 3 and 4.

Heterogeneous Iron-Catalyzed Aminocarbonylation

1-Bromo-4-isocyanobenzene has been demonstrated as a substrate in the Fe₂O₃-oxygen vacancy-catalyzed aminocarbonylation reaction with CO and amines, as reported in the substrate scope of a 2023 Nature Communications study [3]. While specific isolated yields for this substrate are not publicly accessible from the figure caption, the compound's inclusion in the scope demonstrates its compatibility with non-noble metal heterogeneous catalysis—a growing area of interest for sustainable pharmaceutical manufacturing. This scenario is supported by the aminocarbonylation substrate scope evidence referenced in Section 3.

Application
Selection Property
Validation Focus
Sequential diversification via MCR
Dual orthogonal functional group architecture
Cross-coupling and Ugi/Passerini step-compatibility review
Phosphorescent Ir(III) emitter research
Electron-poor ligand donor/acceptor profile
Hypsochromic emission tuning without cyclometalating ligand change
Process chemistry scale-up
High-yielding synthetic route with defined purity
Reproducible supply chain and QC specification review
Heterogeneous iron catalysis studies
Demonstrated aminocarbonylation substrate
Non-noble metal catalyst compatibility and scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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